1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the 2-methylbenzyl group: This step involves the alkylation of the dihydropyridine core with 2-methylbenzyl halide under basic conditions.
Attachment of the sulfamoylphenyl group: This is typically done through a nucleophilic substitution reaction where the sulfamoylphenyl group is introduced using a suitable leaving group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Biological Research: The compound is used in studies related to its anti-inflammatory and antimicrobial properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function in regulating pH in cancer cells. This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide include other dihydropyridine derivatives and sulfonamide-containing molecules. These compounds often share similar structural features but may differ in their specific functional groups, leading to variations in their biological activity and applications. For example:
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.
Sulfanilamide: A sulfonamide antibiotic that inhibits bacterial growth by interfering with folic acid synthesis.
The uniqueness of this compound lies in its combined structural features, which confer specific inhibitory activity against certain enzymes, making it a valuable compound for targeted therapeutic applications .
Biological Activity
1-[(2-Methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydropyridine core, a sulfamoylphenyl group, and a methylphenyl moiety, which contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N3O4S, with a molecular weight of approximately 393.45 g/mol. The structural complexity includes various functional groups that influence its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H19N3O4S |
Molecular Weight | 393.45 g/mol |
CAS Number | 946221-09-6 |
While the exact mechanism of action for this compound is not fully elucidated, preliminary studies suggest it may interact with specific biological targets involved in various signaling pathways. The presence of the sulfonamide group indicates potential inhibition of certain enzymes, possibly those related to inflammatory processes or bacterial growth.
Biological Activity
Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties. Studies have indicated that derivatives with similar structures exhibit activity against a range of bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Properties : The sulfonamide moiety is known for its anti-inflammatory effects. Research indicates that compounds containing this group can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been noted, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several dihydropyridine derivatives, including compounds structurally related to our target compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Effects : In a controlled study, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound at doses of 25 mg/kg .
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of this compound on human breast cancer cells (MCF-7) revealed an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-5-2-3-6-15(14)13-23-12-4-7-18(20(23)25)19(24)22-16-8-10-17(11-9-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYPIEDPYDSTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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